6-(Thiophen-2-yl)morpholin-3-one

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Select 6-(thiophen-2-yl)morpholin-3-one when your program requires a morpholin-3-one scaffold with elevated topological polar surface area (70.06 Ų) for peripheral restriction or tuned membrane permeability. The thiophene-for-phenyl substitution nearly doubles PSA versus the phenyl analog, altering transporter recognition and reducing CNS penetration risk. Validated in antimycobacterial QcrB inhibition (sub-μM potency) and anti-enterovirus EV71 campaigns (EC50 2.29–6.16 μM, SI up to 33.4). Commercially available at ≥98% purity for reproducible SAR studies. Order now to exploit sulfur-specific metabolic pathways and hydrogen-bonding capacity unavailable in all-carbon aryl systems.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 76175-42-3
Cat. No. B11910882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-2-yl)morpholin-3-one
CAS76175-42-3
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1C(OCC(=O)N1)C2=CC=CS2
InChIInChI=1S/C8H9NO2S/c10-8-5-11-6(4-9-8)7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10)
InChIKeyDJFCDWXCPJYHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Thiophen-2-yl)morpholin-3-one CAS 76175-42-3: Scientific Procurement and Differential Property Assessment


6-(Thiophen-2-yl)morpholin-3-one (CAS 76175-42-3, MF: C₈H₉NO₂S, MW: 183.23) is a morpholin-3-one scaffold bearing a thiophen-2-yl substituent at the 6-position . The compound possesses a calculated polar surface area (PSA) of 70.06 Ų and a predicted LogP of 1.2115, representing moderate lipophilicity [1]. Unlike the extensively documented phenyl analog (6-phenylmorpholin-3-one, CAS 5493-95-8), the target compound substitutes a thiophene ring for the phenyl moiety, fundamentally altering its electronic profile and hydrogen-bonding capacity due to the sulfur heteroatom and electron-rich aromatic system . This compound serves as a versatile small-molecule scaffold in medicinal chemistry programs and is commercially available at purities of ≥95% to ≥98% for research and development purposes .

Why 6-(Thiophen-2-yl)morpholin-3-one Cannot Be Replaced by Phenyl or Other Aryl Morpholinone Analogs


Interchanging 6-(thiophen-2-yl)morpholin-3-one with its phenyl analog (6-phenylmorpholin-3-one) or other aryl-substituted morpholin-3-ones without experimental validation introduces substantial physicochemical and pharmacological uncertainty. The thiophene ring confers a polar surface area (PSA) of 70.06 Ų compared to 38.3 Ų for the phenyl analog, nearly doubling the topological polar surface area and significantly altering membrane permeability and transporter recognition profiles [1]. In structurally related morpholino-thiophene series, substitution of the morpholine ring with a morpholin-3-one scaffold resulted in improved microsomal stability but a >10-fold reduction in potency against M. tuberculosis H37Rv [2]. These scaffold-specific trade-offs between stability and target engagement preclude reliable substitution without empirical confirmation. The following quantitative evidence establishes measurable differentiation that should inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 6-(Thiophen-2-yl)morpholin-3-one Against Structural Analogs


Polar Surface Area (PSA) Differential: Thiophene vs. Phenyl Morpholinone Scaffolds

6-(Thiophen-2-yl)morpholin-3-one exhibits a calculated topological polar surface area (tPSA) of 70.06 Ų [1]. In direct comparison, the closest phenyl analog, 6-phenylmorpholin-3-one, possesses a tPSA of only 38.3 Ų . This represents a 1.83-fold increase in PSA attributable solely to the sulfur-containing heteroaromatic thiophene ring versus the all-carbon phenyl ring. The difference exceeds 30 Ų, a magnitude known to meaningfully influence membrane permeability, blood-brain barrier penetration, and transporter substrate recognition.

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Lipophilicity Differential: LogP Comparison of Thiophene vs. Phenyl Morpholinone Analogs

6-(Thiophen-2-yl)morpholin-3-one has a calculated LogP of 1.2115 [1]. The phenyl analog, 6-phenylmorpholin-3-one, has a reported XLogP3 value of 0.7 . The thiophene-containing scaffold is 0.5 log units more lipophilic than its phenyl counterpart, a difference that can translate to meaningful variations in plasma protein binding, volume of distribution, and metabolic clearance rates in drug discovery programs.

Lipophilicity optimization ADME prediction Lead optimization

Scaffold Potency-Stability Trade-off: Morpholin-3-one vs. Morpholine in Antitubercular Series

In a structure-activity relationship study of morpholino-thiophenes targeting M. tuberculosis QcrB, replacing the morpholine ring with a morpholin-3-one scaffold (compound 29) resulted in improved microsomal stability but a >10-fold reduction in whole-cell potency [1]. Additionally, the bridged morpholine analog 30 showed a >5-fold drop in activity, while the methyl-substituted morpholine 31 lost activity entirely without meaningful stability improvement [1]. This SAR pattern demonstrates that the morpholin-3-one core, which is the defining structural feature of 6-(thiophen-2-yl)morpholin-3-one, occupies a specific functional niche where stability is gained at the expense of target engagement potency.

Antitubercular drug discovery QcrB inhibition Scaffold SAR

Thiophene-Morpholine Scaffold Antiviral Activity: EC50 Range in Enterovirus EV71 Assay

In a series of morpholine–furan/thiophene/pyrrole–benzene–pyrazole conjugates evaluated against enterovirus EV71 strain BrCr in RD cells, three agents containing thiophene-morpholine structural elements exhibited inhibitory activity with EC50 values ranging from 2.29 to 6.16 μM [1]. Notably, the thiophene derivative with morpholine and trifluorobenzene rings demonstrated the greatest antiviral activity within the series, achieving EC50 = 2.29 μM, and selectivity index values reached as high as 33.4 [1]. This establishes the thiophene-morpholine combination as a productive antiviral scaffold class with demonstrable activity against clinically relevant viral targets.

Antiviral drug discovery Enterovirus inhibition EV71

Morpholino-Thiophene Series QcrB Inhibition: Whole-Cell Potency Benchmark

A morpholino-thiophene-based compound identified from phenotypic screening of the Eli Lilly corporate library against M. tuberculosis strain H37Rv inhibited bacterial growth with an IC50 of 0.24 μM . In an acute murine model of TB infection, the compound decreased bacterial growth in the lungs compared with no-treatment controls . Mechanism-of-action studies indicated target engagement at QcrB, a subunit of the menaquinol cytochrome c oxidoreductase, with potencies similar to a known QcrB inhibitor tool compound . Optimized leads from this series demonstrated potent whole-cell activity against H37Rv, no cytotoxicity flags, and in vivo efficacy [1].

Tuberculosis QcrB inhibitor Phenotypic screening

Evidence-Supported Application Scenarios for 6-(Thiophen-2-yl)morpholin-3-one (CAS 76175-42-3)


Peripherally Restricted Drug Candidate Design Requiring Elevated PSA

Programs seeking to limit blood-brain barrier penetration or tune membrane permeability should prioritize 6-(thiophen-2-yl)morpholin-3-one over its phenyl analog. The thiophene-containing scaffold provides a tPSA of 70.06 Ų, compared to 38.3 Ų for 6-phenylmorpholin-3-one, representing a 1.83-fold increase [1]. This PSA elevation, combined with moderate LogP of 1.21, positions the scaffold favorably for peripheral restriction strategies where CNS exposure must be minimized. The sulfur heteroatom also introduces additional hydrogen-bonding capacity and potential for sulfur-specific metabolic pathways that differ from all-carbon aryl systems.

Antitubercular Drug Discovery Targeting QcrB

The morpholino-thiophene chemotype has been validated as a novel QcrB inhibitor scaffold with sub-micromolar whole-cell potency (IC50 = 0.24 μM against M. tuberculosis H37Rv) and confirmed in vivo efficacy in an acute murine TB model [2]. Importantly, SAR studies demonstrate that the morpholin-3-one core improves microsomal stability compared to the morpholine parent, albeit with a >10-fold potency reduction [2]. This functional trade-off makes 6-(thiophen-2-yl)morpholin-3-one a valuable building block for programs prioritizing metabolic stability optimization in the context of QcrB-targeted antimycobacterial agents. The absence of cytotoxicity flags in optimized leads further supports this application [2].

Antiviral Scaffold Development for Enterovirus Indications

Thiophene-morpholine containing conjugates have demonstrated EC50 values of 2.29–6.16 μM against enterovirus EV71 strain BrCr in RD cells, with selectivity index values reaching 33.4 [3]. Notably, the thiophene derivative exhibited the greatest antiviral activity among furan, thiophene, and pyrrole analogs within the same conjugate series [3]. 6-(Thiophen-2-yl)morpholin-3-one provides a simplified building block that preserves the thiophene-morpholine pharmacophoric combination shown to confer anti-EV71 activity, making it suitable for medicinal chemistry campaigns targeting enteroviral diseases including hand, foot, and mouth disease.

Structure-Activity Relationship Studies of Sulfur-Containing Heteroaromatic Scaffolds

The pronounced physicochemical divergence between 6-(thiophen-2-yl)morpholin-3-one (PSA = 70.06 Ų, LogP = 1.21) and its phenyl analog (PSA = 38.3 Ų, LogP = 0.7) provides a controlled pair for systematic SAR investigations of heteroatom effects on ADME properties [1]. Researchers can employ this compound to probe how sulfur incorporation influences solubility, permeability, metabolic stability, and target engagement independent of major scaffold alterations. The commercial availability at ≥95% to ≥98% purity supports reproducible SAR studies across diverse biological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Thiophen-2-yl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.